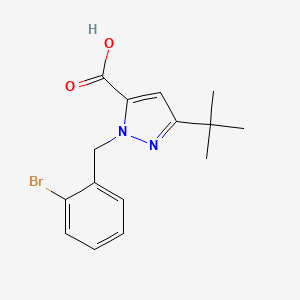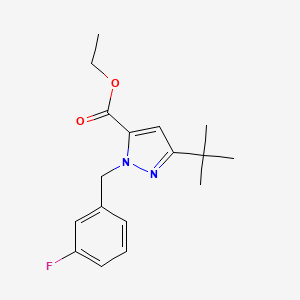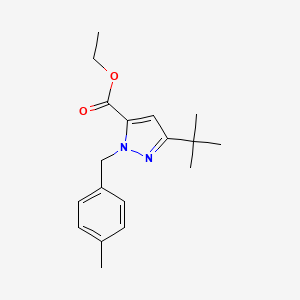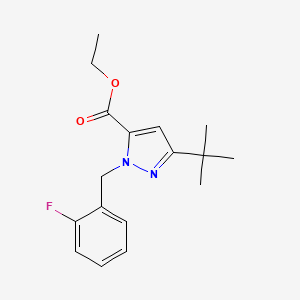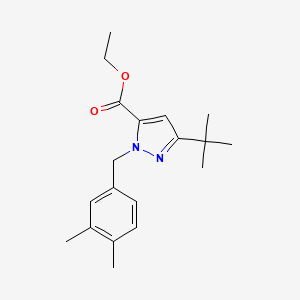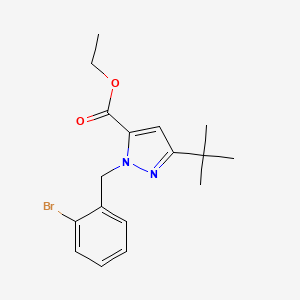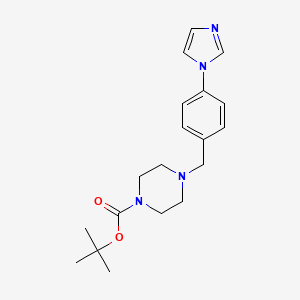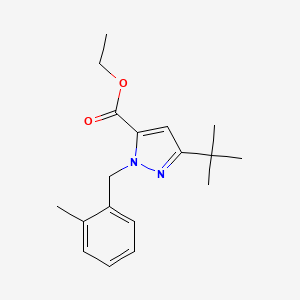
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% (5-t-Bu-2-Me-2H-pyrazole-3-COOEt) is a chemical compound that has been widely used in various scientific research applications. It is used as a reagent for synthesis, for the study of biochemical and physiological effects, and for laboratory experiments.
Aplicaciones Científicas De Investigación
5-t-Bu-2-Me-2H-pyrazole-3-COOEt has been used in a variety of scientific research applications. In particular, it has been used as a reagent for the synthesis of various compounds, such as 5-t-butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester (5-t-Bu-2-Me-2H-pyrazole-3-COOEt) and 5-t-butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid methyl ester (5-t-Bu-2-Me-2H-pyrazole-3-COOMe). It has also been used to study the biochemical and physiological effects of various compounds, as well as to provide a platform for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 5-t-Bu-2-Me-2H-pyrazole-3-COOEt is not yet fully understood. However, it is believed to act as a proton shuttle, transferring protons from one molecule to another. This process is believed to be mediated by the formation of hydrogen bonds between the carboxylic acid group of the pyrazole and the hydrogen of the methyl group of the 2-methyl-benzyl group.
Biochemical and Physiological Effects
5-t-Bu-2-Me-2H-pyrazole-3-COOEt has been found to have a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, anti-oxidant, and anti-fungal properties. It has also been found to have an inhibitory effect on the growth of certain bacteria, as well as to reduce the production of certain inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-t-Bu-2-Me-2H-pyrazole-3-COOEt in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is non-toxic and non-volatile. Furthermore, it is relatively stable and has a low melting point, making it ideal for use in a variety of laboratory experiments. However, it is important to note that the compound is not soluble in water, making it difficult to use in certain experiments.
Direcciones Futuras
Given its wide range of applications and potential for further research, there is a great deal of potential for the use of 5-t-Bu-2-Me-2H-pyrazole-3-COOEt in the future. Possible future directions include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its synthesis and its ability to act as a proton shuttle could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into its potential applications in laboratory experiments could lead to the development of new and improved protocols for use in a variety of experiments.
Métodos De Síntesis
5-t-Bu-2-Me-2H-pyrazole-3-COOEt can be synthesized using a reaction between ethyl 4-bromobutyrate and 2-methyl-benzyl-2H-pyrazole-3-carboxylic acid in the presence of sodium hydroxide, as described by G.K. Agarwal et al. (2013). The reaction produces 5-t-Bu-2-Me-2H-pyrazole-3-COOEt as a white solid with a yield of 95%.
Propiedades
IUPAC Name |
ethyl 5-tert-butyl-2-[(2-methylphenyl)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-6-22-17(21)15-11-16(18(3,4)5)19-20(15)12-14-10-8-7-9-13(14)2/h7-11H,6,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPNGCDMHLXJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



